molecular formula C10H11NO3 B6281715 5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone CAS No. 112710-46-0

5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone

Cat. No. B6281715
CAS RN: 112710-46-0
M. Wt: 193.20 g/mol
InChI Key: JMKOBHGSFGXCHJ-UHFFFAOYSA-N
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Description

5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one (5-3HP-3M-1,3-OX) is a compound belonging to the class of oxazolidinones and is a derivative of phenylalanine. It has been studied for its potential application in various areas such as biochemistry, medicine, and pharmacology. The compound has been investigated for its ability to act as a novel antimicrobial agent, as well as a potential inhibitor of the enzyme, monoamine oxidase (MAO). Additionally, 5-3HP-3M-1,3-OX has been studied for its potential to act as a modulator of the serotonin transporter (SERT).

Scientific Research Applications

5-3HP-3M-1,3-OX has been studied for its potential application in various areas of scientific research. The compound has been investigated for its ability to act as a novel antimicrobial agent, as well as a potential inhibitor of the enzyme, monoamine oxidase (5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone). Additionally, 5-3HP-3M-1,3-OX has been studied for its potential to act as a modulator of the serotonin transporter (SERT). The compound has also been studied for its ability to act as a selective inhibitor of the enzyme, cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 5-3HP-3M-1,3-OX is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme, monoamine oxidase (5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone). Additionally, it is thought that the compound may act as a modulator of the serotonin transporter (SERT). It is also believed that the compound may act as a selective inhibitor of the enzyme, cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3HP-3M-1,3-OX have not yet been fully elucidated. However, it is believed that the compound may act as a novel antimicrobial agent, as well as a potential inhibitor of the enzyme, monoamine oxidase (this compound). Additionally, 5-3HP-3M-1,3-OX has been studied for its potential to act as a modulator of the serotonin transporter (SERT). The compound has also been studied for its ability to act as a selective inhibitor of the enzyme, cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The use of 5-3HP-3M-1,3-OX in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize and is available in a pure form. Additionally, the compound is stable and can be stored for long periods of time. However, the compound is not soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of 5-3HP-3M-1,3-OX are still being explored. Future research could focus on the compound’s ability to act as an antimicrobial agent, as well as its potential to act as an inhibitor of monoamine oxidase (5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone). Additionally, further research could be conducted to explore the compound’s potential to act as a modulator of the serotonin transporter (SERT). Finally, future research could be conducted to investigate the compound’s ability to act as a selective inhibitor of the enzyme, cyclooxygenase-2 (COX-2).

Synthesis Methods

The synthesis of 5-3HP-3M-1,3-OX has been reported in the literature. The compound is synthesized through a reaction between 3-hydroxyphenylacetonitrile and 3-methyl-1,3-oxazolidin-2-one. The reaction is carried out in the presence of a base, such as potassium carbonate, at a temperature of approximately 150 °C. The reaction is typically complete within 1-2 hours, and yields a product of high purity.

properties

IUPAC Name

5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOBHGSFGXCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112710-46-0
Record name 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
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